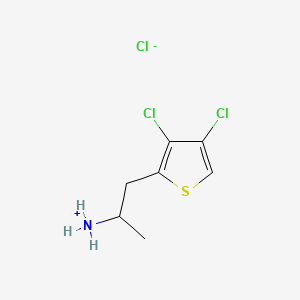

Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride

Description

Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride is a substituted ethylamine derivative characterized by a 2-thenyl (thiophene methyl) group with 3,4-dichloro substitutions and a hydrochloride salt. This structure confers unique physicochemical and biological properties. Key features include:

- Substituents: The 3,4-dichloro groups on the thiophene ring likely enhance lipophilicity and electron-withdrawing effects, influencing reactivity and bioavailability.

Properties

CAS No. |

67482-61-5 |

|---|---|

Molecular Formula |

C7H10Cl3NS |

Molecular Weight |

246.6 g/mol |

IUPAC Name |

1-(3,4-dichlorothiophen-2-yl)propan-2-ylazanium;chloride |

InChI |

InChI=1S/C7H9Cl2NS.ClH/c1-4(10)2-6-7(9)5(8)3-11-6;/h3-4H,2,10H2,1H3;1H |

InChI Key |

HPIYQICYHHFKGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=C(C(=CS1)Cl)Cl)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Ethylamine with 3,4-Dichloro-2-thenyl Chloride

The most straightforward and commonly reported method for preparing this compound involves the nucleophilic substitution reaction between ethylamine and 3,4-dichloro-2-thenyl chloride (or its positional isomer 4,5-dichloro-2-thenyl chloride) in an organic solvent. This reaction proceeds as follows:

- Reactants: Ethylamine and 3,4-dichloro-2-thenyl chloride

- Solvent: Aprotic organic solvents such as dichloromethane or chloroform

- Base: Triethylamine or similar bases to neutralize the hydrochloric acid generated during the reaction

- Conditions: Typically carried out under controlled temperature with stirring to ensure complete reaction

The reaction mechanism involves the nucleophilic attack of the ethylamine's nitrogen on the electrophilic carbon attached to the chlorine atom on the thiophene ring, displacing the chloride ion and forming the ethylamine-substituted thiophene. The hydrochloride salt is formed by the protonation of the amine with hydrochloric acid or by direct isolation as the hydrochloride salt during workup.

This method is favored for its simplicity, relatively mild reaction conditions, and good yields. The use of triethylamine helps in scavenging the released hydrochloric acid, preventing side reactions and improving product purity.

Data Table Summarizing Preparation Parameters

| Preparation Method | Reactants | Solvent(s) | Base/Reducing Agent | Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|---|

| Direct alkylation with 3,4-dichloro-2-thenyl chloride | Ethylamine, 3,4-dichloro-2-thenyl chloride | Dichloromethane, chloroform | Triethylamine | Ambient to mild heating, stirring | Moderate to High (not specified) | High (assumed) | Simple, efficient, widely used |

| Amide intermediate reduction | Ethylamine, halogenated acid chloride/ester | THF, ethers | Lithium aluminium hydride, aluminium hydride | 10–20°C, 2–6 hours | High (literature examples) | High | Multi-step, selective reduction |

| Industrial cyclization (related compound) | 2,3-Dichloroaniline, bis(2-chloroethyl)amine hydrochloride | Protonic solvents (e.g., propyl carbinols, methanol/water) | - | 90–220°C, 4–12 hours | 59.5–65.6 | >99.5% | High purity, industrial scale, crystallization |

Comprehensive Research Findings and Notes

- The direct alkylation method is the most practical for this compound, providing a straightforward synthesis route with good control over reaction parameters.

- Use of triethylamine or similar bases is critical to neutralize hydrochloric acid formed and prevent side reactions.

- Organic solvents like dichloromethane or chloroform provide an inert medium and facilitate separation of products.

- Purification typically involves crystallization of the hydrochloride salt to achieve high purity and stability.

- Alternative methods involving amide intermediates and reduction are more complex but allow for structural diversification and may be useful in research contexts.

- Industrial methods for related compounds emphasize temperature control and solvent treatments to maximize yield and purity, which can inform scale-up strategies for this compound.

Chemical Reactions Analysis

Types of Reactions

Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Compounds with substituted functional groups replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

Ethylamine derivatives are commonly investigated for their pharmacological properties. The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

Case Studies and Findings

- Antidepressant Activity : Research indicates that certain ethylamine derivatives exhibit antidepressant effects by acting on neurotransmitter systems. For instance, compounds with similar structures have been shown to inhibit the reuptake of serotonin and norepinephrine, suggesting potential use in treating depression .

- Anticancer Properties : Some studies have reported that ethylamine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Agricultural Applications

Ethylamine compounds are also explored for their role in agriculture, particularly as herbicides or growth regulators.

Case Studies and Findings

- Herbicidal Activity : Ethylamine derivatives have been tested for their effectiveness against various weed species. Laboratory studies demonstrate that specific formulations can inhibit the growth of target plants while being less harmful to crops .

- Plant Growth Regulation : Research has shown that certain ethylamine derivatives can enhance plant growth by influencing hormonal pathways. This application is particularly relevant in developing sustainable agricultural practices .

Materials Science

In materials science, ethylamine compounds are utilized in the synthesis of polymers and other materials.

Case Studies and Findings

- Polymer Synthesis : Ethylamine is often used as a building block in the synthesis of polyurethanes and other polymers. Its amine functionality allows for cross-linking reactions that enhance material properties such as elasticity and durability .

- Coatings and Adhesives : The compound has been integrated into formulations for coatings and adhesives, where it contributes to improved adhesion properties and chemical resistance .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Ethylamine, 1-(2-thenyl)-, Hydrochloride (CAS 1422344-48-6)

Structural Differences : Lacks the 3,4-dichloro substituents on the thiophene ring.

Properties :

Rimantadine Hydrochloride (1-(1-Adamantyl)ethylamine hydrochloride)

Structural Differences : Features a bulky adamantane group instead of a thiophene ring.

Properties :

- Molecular Weight : 215.77 g/mol (vs. ~243 g/mol estimated for the target compound).

- Melting Point : 375°C, indicating high thermal stability due to the rigid adamantane structure .

- Bioactivity : Approved for influenza A prophylaxis; the adamantane group enhances viral M2 ion channel inhibition. In contrast, the dichlorothenyl group may target different biological pathways .

Mexiletine Hydrochloride (1-Methyl-2-(2,6-xylyloxy)ethylamine hydrochloride)

Structural Differences: Contains a 2,6-dimethylphenoxy group, increasing aromatic bulk compared to the thiophene ring. Properties:

(R)-1-(1-Naphthyl)ethylamine Hydrochloride

Structural Differences: Naphthyl group provides a planar aromatic system vs. the non-planar thiophene. Properties:

- Environmental Impact : Classified as UN3077 (environmentally hazardous) due to persistence; chloro-substituted analogs may pose similar risks .

- Chirality: The (R)-configuration influences stereoselective binding, a factor absent in the non-chiral dichlorothenyl compound .

Comparative Data Table

Research Findings and Implications

- Electron-Withdrawing Effects: The 3,4-dichloro groups may enhance stability and binding affinity to hydrophobic targets compared to non-halogenated analogs like 1-(2-thenyl)ethylamine .

- Environmental Hazard : Chlorinated compounds (e.g., UN3077-classified analogs) often exhibit environmental persistence, suggesting similar risks for the target compound .

Biological Activity

Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₈Cl₂N

- CAS Registry Number : 67482-63-7

- Appearance : White crystalline salt

- Solubility : Soluble in water due to the presence of the hydrochloride moiety

The compound features a dichlorinated thenyl group which enhances its reactivity and biological activity compared to other similar compounds. The ethylamine functional group contributes to its basicity and nucleophilicity, making it a versatile building block in organic synthesis and medicinal chemistry.

This compound exerts its biological effects through various mechanisms:

- Antimicrobial Activity : The compound disrupts bacterial cell membranes and inhibits essential enzymes required for bacterial growth, showcasing significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Pharmacological Potential : It has been studied for its potential as a pharmaceutical intermediate, particularly in the development of new drugs targeting specific diseases. The interactions with biological systems are crucial for understanding its therapeutic uses.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound. It has shown promising results against various microbial strains:

| Microbial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Significant |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxic Effects

Research indicates that this compound may exhibit cytotoxicity against certain cancer cell lines. Its structural characteristics allow it to interact with cellular targets involved in cancer progression. For example, studies have demonstrated that similar chlorinated compounds can induce apoptosis in cancer cells by disrupting mitochondrial function .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial activity of Ethylamine derivatives against common pathogens. Results indicated that the compound significantly inhibited bacterial growth at low concentrations (IC50 values ranging from 0.5 to 5 µg/mL) compared to standard antibiotics . -

Cytotoxicity Assessment :

In vitro assays revealed that this compound exhibited selective cytotoxicity towards human cancer cell lines (IC50 values between 10 to 20 µM). The mechanism was attributed to the induction of oxidative stress leading to cell death . -

Pharmacokinetic Studies :

Pharmacokinetic evaluations showed that after administration, the compound demonstrated favorable absorption and distribution profiles in animal models, suggesting its potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethylamine, 1-(3,4-dichloro-2-thenyl)-, hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination using precursors like halogenated thiophene derivatives. Key factors include:

- Temperature : Maintaining 40–60°C to prevent side reactions (e.g., decomposition of the dichloro-thenyl group) .

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .

- Inert Atmosphere : Nitrogen or argon prevents oxidation of the amine group .

- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns and HPLC (≥95% purity) to validate product quality .

Q. What analytical techniques are recommended for characterizing the molecular structure and stability of this compound?

- Structural Analysis :

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, confirming the presence of Cl atoms via isotopic peaks .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects from the dichloro-thenyl group .

- Stability Assessment :

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under controlled heating rates (e.g., 10°C/min) .

- pH-Dependent Solubility Studies : Measure solubility in buffers (pH 3–9) to identify optimal storage conditions .

Q. How can researchers mitigate challenges in aqueous solubility for pharmacological assays?

- Strategies :

- Co-solvents : Use DMSO (≤5% v/v) to enhance solubility without inducing cytotoxicity .

- Salt Formation : Adjust counterions (e.g., phosphate vs. hydrochloride) to modify solubility profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the impact of dichloro substitution on bioactivity?

- Experimental Design :

- Analog Synthesis : Prepare derivatives with mono-Cl, F, or Br substitutions at the 3,4-positions .

- Biological Assays : Compare receptor binding affinities (e.g., serotonin 5-HT₂A) via radioligand displacement assays .

- Data Interpretation :

- Electron-Withdrawing Effects : Dichloro groups may reduce electron density on the aryl ring, altering receptor interactions .

Q. What strategies resolve discrepancies in reported receptor binding affinities for halogenated ethylamine derivatives?

- Methodological Adjustments :

- Receptor Source : Use recombinant human receptors (vs. animal-derived) to minimize species-specific variability .

- Statistical Analysis : Apply meta-regression to control for variables like ligand concentration and incubation time .

Q. How can computational modeling predict the compound’s interaction with neurotransmitter transporters?

- Approaches :

- Molecular Docking : Simulate binding poses in dopamine or serotonin transporter active sites (e.g., using AutoDock Vina) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .

Q. What experimental designs are suitable for assessing metabolic stability in hepatic microsomes?

- Protocol :

- Incubation Conditions : Use human liver microsomes (HLM) at 37°C with NADPH cofactor .

- LC-MS/MS Quantification : Monitor parent compound depletion over time to calculate half-life (t₁/₂) .

- Data Interpretation : High Cl⁻ content may reduce metabolic clearance due to increased polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.